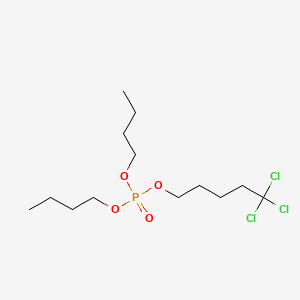
Dibutyl trichloropentyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl trichloropentyl phosphate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications. This compound is characterized by the presence of both butyl and trichloropentyl groups attached to a phosphate moiety, making it a versatile chemical in various industrial and research contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl trichloropentyl phosphate typically involves the reaction of trichloropentanol with dibutyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining consistent quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl trichloropentyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated by-products.
Reduction: Reduction reactions may lead to the formation of less chlorinated derivatives.
Substitution: The trichloropentyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated phosphates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dibutyl trichloropentyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential use in drug development, particularly as a modulator of biochemical pathways.
Industry: It is used in the manufacturing of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism by which dibutyl trichloropentyl phosphate exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The trichloropentyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyl phosphate
- Tributyl phosphate
- Dibutyl phosphite
Uniqueness
Compared to similar compounds, dibutyl trichloropentyl phosphate is unique due to the presence of the trichloropentyl group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications, particularly in industrial and research settings.
Conclusion
This compound is a compound with significant potential in various fields due to its unique chemical structure and properties. Its synthesis, chemical reactivity, and applications make it a valuable compound for further research and industrial use.
Eigenschaften
CAS-Nummer |
814-32-4 |
|---|---|
Molekularformel |
C13H26Cl3O4P |
Molekulargewicht |
383.7 g/mol |
IUPAC-Name |
dibutyl 5,5,5-trichloropentyl phosphate |
InChI |
InChI=1S/C13H26Cl3O4P/c1-3-5-10-18-21(17,19-11-6-4-2)20-12-8-7-9-13(14,15)16/h3-12H2,1-2H3 |
InChI-Schlüssel |
RTCUTDYWNHOCMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(OCCCC)OCCCCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


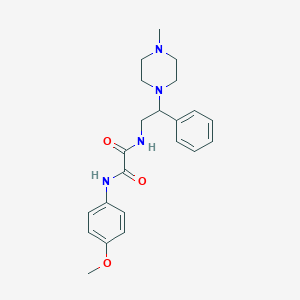
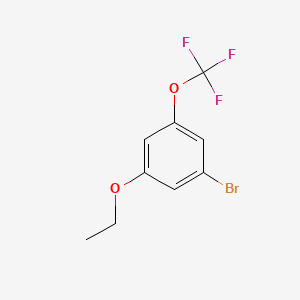
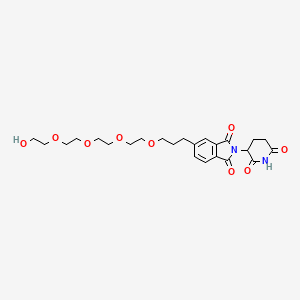
![6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14761122.png)
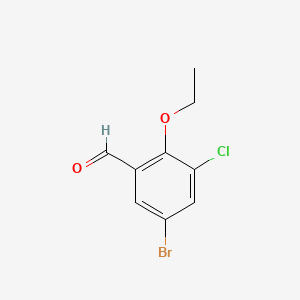
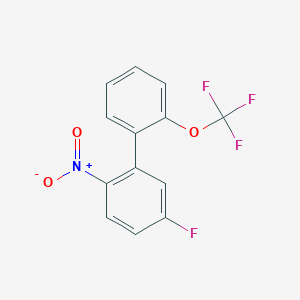
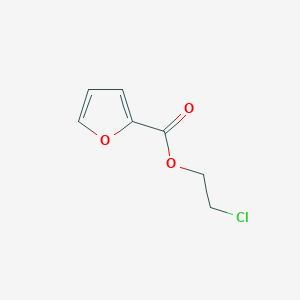
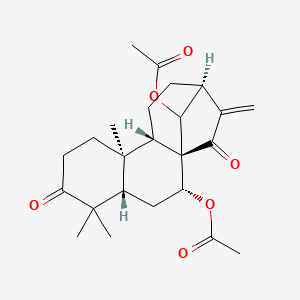

![1H-Cyclopenta[A]azulene](/img/structure/B14761164.png)
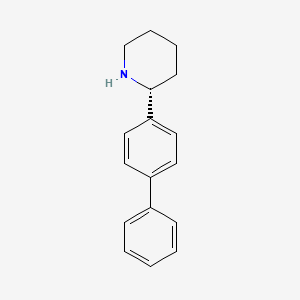
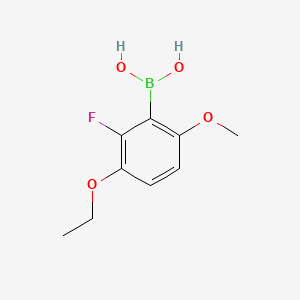
![4-[(4-Aminophenyl)disulfanyl]aniline chloride](/img/structure/B14761180.png)
![(R)-benzyl 1-methoxy-2-oxo-2,4,5,6-tetrahydro-1H-imidazo[4,5,1-ij]quinolin-5-yl(methyl)carbamate](/img/structure/B14761187.png)
